molecular formula C8H15NO2 B8063964 ethyl (3S)-3-methylpyrrolidine-3-carboxylate

ethyl (3S)-3-methylpyrrolidine-3-carboxylate

Cat. No.: B8063964
M. Wt: 157.21 g/mol
InChI Key: QHUUMIBNWDSADG-QMMMGPOBSA-N
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Description

Ethyl (3S)-3-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3S)-3-methylpyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of (S)-3-methylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is obtained after purification through techniques like column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials are often sourced in bulk, and the reaction conditions are optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the nitrogen atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (3S)-3-methylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. The exact mechanism can vary, but it often involves binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3R)-3-methylpyrrolidine-3-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activities.

    Methyl (3S)-3-methylpyrrolidine-3-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.

    Ethyl (3S)-3-ethylpyrrolidine-3-carboxylate: A derivative with an ethyl group at the 3-position instead of a methyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and drug development, where enantiomeric purity is crucial for efficacy and safety.

Properties

IUPAC Name

ethyl (3S)-3-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-7(10)8(2)4-5-9-6-8/h9H,3-6H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUUMIBNWDSADG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CCNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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